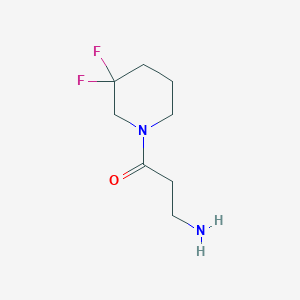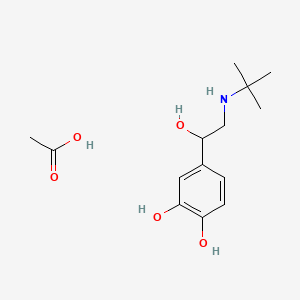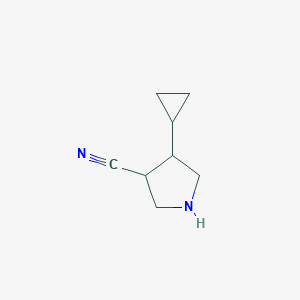
1-(3,4-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione
Übersicht
Beschreibung
The compound “1-(3,4-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione” is a complex organic molecule. It likely contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also seems to have a benzyl group attached, which is a phenyl ring attached to a methylene (-CH2-) group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazine ring and the attachment of the 3,4-difluorobenzyl group. The exact synthesis would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazine ring and the benzyl group would likely be key structural features .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
Bioactive Compound Discovery
Research into the marine red alga Symphyocladia latiuscula led to the isolation of a new bromophenol C-N coupled with diketopiperazine. This compound, structurally related to 1,4-dihydropyrazine-2,3-diones, was identified using spectroscopic analysis, highlighting the potential of marine sources for novel bioactive compounds (Xu et al., 2012).
Synthetic Chemistry Advances
A study on the thermal [1,4] eliminations from 3,6-dihydropyrazines detailed the reaction of piperazine-2,5-diones with triethyloxonium fluoroborate, producing a cis–trans mixture of 2,5-diethoxy-3.6-dihydropyrazines. This research provides insights into the synthesis and transformations of dihydropyrazine derivatives, useful for chemical synthesis and modification techniques (Blake et al., 1972).
Pharmacological Potential
The actinobacterium Streptomyces sp. GW 33/1593 was found to produce a new cyclic dipeptide alongside known compounds, with cytotoxic activity against sea urchin embryos. This discovery adds to the understanding of natural products' potential in drug discovery, especially those with structural similarities to 1,4-dihydropyrazine-2,3-diones (Sobolevskaya et al., 2008).
Methodological Developments
Research into the monoalkylation of symmetrical α-diones offered an efficient method for the synthesis of monoalkylated 1,2-diones. This approach, utilizing steric control for selective deprotonation and alkylation, demonstrates the versatility of dihydropyrazine derivatives in organic synthesis (Gopal et al., 1998).
Oxidation Studies
The study of the oxidation of a stable 1,4-dihydropyrazine derivative by dioxygen in various solvents offers valuable information on the reactivity and potential applications of dihydropyrazine derivatives in oxidative processes and their implications in biological contexts (Brook et al., 1997).
Wirkmechanismus
Target of Action
The targets of a compound are usually proteins such as enzymes or receptors. The specific target would depend on the structure of the compound and its chemical properties. For instance, the benzyl group in the compound could potentially interact with aromatic amino acids in a protein, forming pi-stacking interactions .
Mode of Action
The compound might bind to its target protein and modulate its activity. This could involve inhibiting an enzyme’s catalytic activity or blocking a receptor’s signal transduction .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a metabolic pathway, the compound could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the difluorobenzyl group could affect the compound’s lipophilicity and therefore its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound induces apoptosis in cancer cells, this could result in the shrinkage of a tumor .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(3,4-difluorophenyl)methyl]-1H-pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c12-8-2-1-7(5-9(8)13)6-15-4-3-14-10(16)11(15)17/h1-5H,6H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQFIMMWUUFDTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CNC(=O)C2=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(2-aminoethyl)-8,9-dihydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1(7H)-one](/img/structure/B1488486.png)
![6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488487.png)


![2-Chloro-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B1488494.png)
![1-({[3-(Dimethylamino)propyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1488495.png)
![N-{2-[4-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488497.png)
![2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol](/img/structure/B1488499.png)
